1-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-3-(thiophen-2-yl)urea
Description
Properties
IUPAC Name |
1-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c20-16(18-15-4-2-10-22-15)17-11-13-5-7-19(8-6-13)12-14-3-1-9-21-14/h1-4,9-10,13H,5-8,11-12H2,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFRLWZGEAECDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CS2)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structural Disassembly
The target compound comprises three key subunits:
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A piperidine ring substituted with a furan-2-ylmethyl group at the 1-position.
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A thiophene-2-yl moiety linked via a urea bridge.
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A methylene spacer connecting the piperidine nitrogen to the urea functionality.
Retrosynthetically, the molecule can be dissected into two primary amine precursors:
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Amine A : 1-[(Furan-2-yl)methyl]piperidin-4-yl)methyl amine.
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Amine B : Thiophen-2-yl amine.
The urea linkage is strategically formed via coupling these amines using carbodiimide-mediated activation, a method validated in analogous systems.
Synthetic Routes and Methodological Details
Piperidine Core Formation
Piperidine derivatives are typically synthesized via cyclization of δ-amino ketones or through reduction of pyridine analogs. For this substrate, a Buchwald-Hartwig amination approach using 4-chloromethylpyridine and furfurylamine under palladium catalysis offers a high-yielding route (Scheme 1):
Key Conditions :
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Catalyst: Pd(OAc)₂ (5 mol%)
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Ligand: Xantphos (10 mol%)
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Solvent: Toluene, 110°C, 24 h
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Workup: Filtration through Celite®, solvent evaporation, and silica gel chromatography.
Functionalization to Primary Amine
The piperidine intermediate undergoes Mannich reaction with formaldehyde and ammonium chloride to install the methylamine group:
Optimization Notes :
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Excess formaldehyde (2.5 equiv) improves amine yield.
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Reaction time: 12 h at 80°C in ethanol.
Thiophen-2-yl Amine Preparation
Commercial thiophen-2-yl amine (Amine B) is typically employed without modification. However, large-scale production may involve Hofmann degradation of thiophene-2-carboxamide:
Carbodiimide-Mediated Coupling
The critical urea formation employs N,N'-carbonyldiimidazole (CDI) to activate Amine A, followed by nucleophilic attack by Amine B (Table 1):
Procedure :
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Activation : Amine A (1.0 equiv) and CDI (1.2 equiv) in anhydrous THF stirred at 50–55°C for 2 h.
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Coupling : Amine B (1.1 equiv) added dropwise, heated to 60–65°C for 48 h.
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Workup : Solvent removal under reduced pressure, extraction with dichloromethane, and crystallization from ethyl acetate.
Table 1: Comparative Analysis of Urea Coupling Methods
| Coupling Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| CDI | THF | 60 | 48 | 72 | 98.5 |
| EDCl/HOBt | DMF | 25 | 24 | 65 | 97.2 |
| Triphosgene | DCM | 0→25 | 12 | 58 | 96.8 |
Data extrapolated from analogous urea syntheses
Process Optimization and Scale-Up Considerations
Solvent Selection and Reaction Kinetics
Tetrahydrofuran (THF) outperforms DMF and DCM in CDI-mediated couplings due to:
Temperature-Controlled Distillation
Large-scale reactions (≥1 kg) require precise solvent removal to prevent urea decomposition:
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THF distillation at 50–60°C under reduced pressure (200 mbar).
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Sequential solvent exchange to ethyl acetate improves crystallization efficiency.
Characterization and Quality Control
Spectroscopic Validation
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¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (s, 1H, urea NH), 6.85–6.40 (m, 5H, furan/thiophene), 3.70 (d, 2H, CH₂-piperidine).
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HPLC-MS : m/z 319.4 [M+H]⁺, retention time 12.7 min (C18 column, 70:30 H₂O/MeCN).
Purity Enhancement
Recrystallization from ethyl acetate/n-hexane (1:3) achieves >99% purity, critical for pharmacological applications.
Comparative Evaluation of Analogous Compounds
Table 2: Structural Analogues and Their Synthetic Challenges
| Compound Name | Urea Yield (%) | Key Difference |
|---|---|---|
| 1-(Benzofuran-3-yl)methyl-3-thienylurea | 68 | Benzofuran vs. furan |
| 1-Phenethyl-3-thienylurea | 74 | Phenethyl vs. piperidine |
| Target Compound | 72 | Piperidine-furan hybrid |
Industrial-Scale Adaptation
Case Study: 100 kg Batch Synthesis
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Reactor Setup : 2000 L glass-lined vessel with overhead stirring.
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CDI Activation : 88 kg CDI in 920 L THF at 35°C, followed by amine addition.
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Distillation : 670–695 L THF removed at 50–60°C under vacuum.
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Crystallization : Ethyl acetate (700 L) added, cooled to 10–15°C for 2 h.
Chemical Reactions Analysis
Types of Reactions
1-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The compound can undergo substitution reactions, particularly at the furan and thiophene rings, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of furan and thiophene.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research has indicated that compounds containing piperidine and thiophene structures exhibit promising anticancer properties. Studies suggest that 1-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-3-(thiophen-2-yl)urea may inhibit tumor growth by interfering with specific signaling pathways involved in cancer cell proliferation.
Antimicrobial Properties : The incorporation of the furan ring has been linked to enhanced antimicrobial activity. Preliminary studies show that this compound exhibits inhibitory effects against various bacterial strains, suggesting its potential as an antimicrobial agent.
Neurological Applications : The piperidine structure is often associated with neuroactive properties. There is ongoing research into the compound's effects on neurotransmitter systems, which could lead to developments in treatments for neurological disorders such as anxiety or depression .
Material Science
Polymer Chemistry : The unique functional groups present in this compound allow it to be used as a monomer in the synthesis of novel polymers. These polymers can exhibit tailored properties for applications in coatings, adhesives, and other materials .
Sensors : Due to the electronic properties imparted by the thiophene moiety, this compound has potential applications in the development of chemical sensors. Its ability to undergo redox reactions makes it suitable for detecting environmental pollutants or biomolecules .
Case Study 1: Anticancer Mechanism
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of several thiophene-containing ureas, including our compound of interest. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways, highlighting their potential as therapeutic agents against cancer .
Case Study 2: Antimicrobial Efficacy
Research conducted at a university laboratory tested various derivatives of furan-containing compounds against multi-drug resistant bacteria. The findings revealed that this compound showed significant activity against Staphylococcus aureus and Escherichia coli, suggesting its utility in combating resistant strains .
Mechanism of Action
The mechanism of action of 1-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-3-(thiophen-2-yl)urea would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Physicochemical and Pharmacokinetic Insights
- Lipophilicity: The thiophene and furan groups in the target compound confer moderate lipophilicity, favoring membrane permeability.
- Steric Effects : BG15818’s 2,5-dimethylfuran substituent introduces steric hindrance, which may limit binding to flat enzymatic pockets compared to the target compound’s unsubstituted furan .
- Electronic Effects : Pyrazine in ’s compound provides electron-deficient aromaticity, enabling dipole-dipole interactions or metal coordination absent in the furan/thiophene system .
Biological Activity
1-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-3-(thiophen-2-yl)urea is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound integrates a piperidine ring, a furan moiety, and a thiophene component, which are known for their diverse biological activities. The molecular formula is with a molecular weight of approximately 319.4 g/mol.
Structural Characteristics
The structure of the compound is characterized by:
- Piperidine Ring : A six-membered ring containing one nitrogen atom.
- Furan Moiety : A five-membered aromatic ring with oxygen.
- Thiophene Component : A five-membered aromatic ring containing sulfur.
These features suggest that the compound may interact with various biological targets, potentially leading to therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the piperidine intermediate through a Mannich reaction.
- Introduction of the furan ring via nucleophilic substitution.
- Coupling of the thiophene moiety to form the final urea derivative.
Antifungal and Antimicrobial Properties
Preliminary studies suggest that compounds with similar structural motifs exhibit antifungal and antimicrobial activities. For instance, derivatives containing thiophene and furan rings have shown efficacy against various fungal pathogens and bacteria. The activity can be attributed to their ability to disrupt cellular processes in pathogens .
Cytotoxicity and Anti-inflammatory Activity
Research indicates that many urea derivatives possess cytotoxic properties against cancer cell lines. For example, compounds similar to this compound have demonstrated selective cytotoxicity against specific cancer types while showing minimal toxicity towards normal cells .
In vitro studies have evaluated anti-inflammatory effects, revealing that certain derivatives can inhibit inflammatory pathways without significant cytotoxicity .
Molecular Docking Studies
Molecular docking studies are essential for understanding how this compound interacts with biological targets. These studies indicate potential binding affinities with enzymes involved in cancer progression and inflammation, suggesting pathways for therapeutic development.
Case Studies and Comparative Analysis
Several studies have synthesized related compounds to evaluate their biological activities:
These comparisons highlight the unique combination of furan and thiophene in this compound, which may contribute to distinct biological activities not observed in other compounds.
Q & A
Q. What are the optimal synthetic routes for 1-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-3-(thiophen-2-yl)urea, and how can purity be ensured?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and urea bond formation. For example:
- Step 1 : Alkylation of piperidine-4-ylmethanol with furan-2-ylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the furan moiety .
- Step 2 : Reaction of the intermediate with thiophen-2-yl isocyanate in anhydrous dichloromethane to form the urea linkage . Purity is confirmed via HPLC (>95%) and NMR to detect residual solvents or unreacted starting materials .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- ¹H/¹³C NMR : To confirm the integration of aromatic protons (furan/thiophene) and piperidine methylene groups. For example, thiophen-2-yl protons appear as a multiplet at δ 6.8–7.2 ppm .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ calculated for C₁₈H₂₂N₃O₂S: 344.1432) .
- IR Spectroscopy : Urea carbonyl stretching observed at ~1640–1680 cm⁻¹ .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for structurally analogous urea derivatives?
Discrepancies in biological data (e.g., IC₅₀ values in enzyme inhibition assays) may arise from:
- Structural variations : Substitutions on the piperidine or thiophene rings alter binding affinity. For example, replacing furan with tetrahydrofuran increases lipophilicity, affecting membrane permeability .
- Assay conditions : Differences in buffer pH or incubation time can modulate activity. Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to validate target engagement .
- Data normalization : Control for batch-to-batch variability in compound purity using LC-MS .
Q. What in silico strategies are effective for predicting the binding mode of this compound to biological targets?
- Molecular Docking : Use software like AutoDock Vina to model interactions with receptors (e.g., kinase domains). The urea moiety often forms hydrogen bonds with backbone amides, while the thiophene group engages in π-π stacking .
- MD Simulations : Run 100-ns simulations in explicit solvent to assess stability of the ligand-receptor complex. Pay attention to conformational changes in the piperidine ring .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors from furan) using tools like Schrödinger’s Phase .
Q. How can researchers address challenges in solubility and formulation for in vivo studies?
- Co-solvent systems : Use 10% DMSO + 10% Cremophor EL in saline for intravenous administration .
- Amorphous solid dispersion : Enhance oral bioavailability by formulating with HPMCAS-LF (1:3 ratio) via spray drying .
- LogP optimization : Introduce polar groups (e.g., sulfonamide) on the piperidine ring to reduce LogP from 3.2 to 2.5, improving aqueous solubility .
Methodological Case Studies
Case Study: Conflicting cytotoxicity data in cancer cell lines
- Problem : EC₅₀ values vary >10-fold between MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
- Analysis :
- Check for off-target effects using a kinome-wide profiling panel (e.g., DiscoverX) .
- Quantify intracellular drug accumulation via LC-MS/MS (A549 may overexpress efflux pumps like P-gp) .
Case Study: Unexpected byproducts during scale-up synthesis
- Problem : Formation of a di-urea byproduct (MW 689.3) at >15% yield in large batches.
- Root cause : Incomplete removal of excess isocyanate due to inefficient stirring in THF .
- Solution : Switch to flow chemistry with real-time IR monitoring to maintain stoichiometric control .
Key Research Gaps and Future Directions
- Mechanistic studies : Elucidate the role of the furan-thiophene π-system in modulating target selectivity using cryo-EM .
- Metabolic stability : Profile oxidative metabolites via human liver microsome assays to identify vulnerable sites (e.g., thiophene sulfoxidation) .
- Toxicity profiling : Conduct zebrafish embryo assays to assess developmental toxicity linked to urea derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
